molecular formula C15H20N2O4S B8764675 1-Acetyl-4-(4-methylsulfonylaminobenzoyl)piperidine

1-Acetyl-4-(4-methylsulfonylaminobenzoyl)piperidine

Cat. No. B8764675
M. Wt: 324.4 g/mol
InChI Key: WGORTURDLSKYIR-UHFFFAOYSA-N
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Patent
US04996215

Procedure details

43.4 g (0.142 mol) of 1-acetyl-4-(4-methylsulfonylaminobenzoyl)piperidine was suspended in 1 l of 3N hydrochloric acid and the suspension was stirred under reflux for 3 h. After completion of the reaction, the liquid reaction mixture was cooled and white crystals thus formed were filtered, washed with water and dried to obtain 37.8 g (yield: 84%) of the intended compound.
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][CH:7]([C:10](=[O:22])[C:11]2[CH:16]=[CH:15][C:14]([NH:17][S:18]([CH3:21])(=[O:20])=[O:19])=[CH:13][CH:12]=2)[CH2:6][CH2:5]1)(=O)C.[ClH:23]>>[ClH:23].[CH3:21][S:18]([NH:17][C:14]1[CH:13]=[CH:12][C:11]([C:10]([CH:7]2[CH2:8][CH2:9][NH:4][CH2:5][CH2:6]2)=[O:22])=[CH:16][CH:15]=1)(=[O:19])=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
43.4 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)C(C1=CC=C(C=C1)NS(=O)(=O)C)=O
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the liquid reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
white crystals thus formed
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.CS(=O)(=O)NC1=CC=C(C(=O)C2CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 37.8 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.